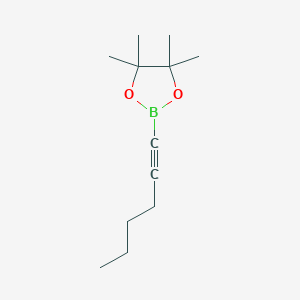![molecular formula C11H16O3 B1353646 Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate CAS No. 94994-25-9](/img/structure/B1353646.png)
Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate” is a chemical compound with the CAS Number: 94994-25-9 . It has a molecular weight of 196.25 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H16O3/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11/h8H,2-7H2,1H3 .Physical and Chemical Properties Analysis
“this compound” is a solid or liquid at room temperature . It should be stored in an inert atmosphere, preferably in a freezer, under -20C .Scientific Research Applications
Catalysis and Synthetic Utility
- Michael Addition Catalysis : A study highlights the use of a dabco-based basic ionic liquid for catalyzing Michael addition, a critical reaction in organic synthesis. This method showcases a convenient and efficient approach, with high yields and the ability to recycle the catalyst multiple times without significant loss of activity (Keithellakpam & Laitonjam, 2014).
- Decarboxylative Acylation : Research demonstrates that 1,4-Diazabicyclo[2.2.2]octane (DABCO) is effective for decarboxylative acylation, a valuable reaction for producing α-keto and α,β-unsaturated amides or esters. This process occurs smoothly without the need for metal catalysts, highlighting its efficiency and utility in synthesizing diverse carbonyl compounds (Zhang et al., 2017).
Transport Mechanisms
- Amino Acid Transport Studies : Another significant application involves comparing 3-aminobicyclo[3.2.1]octane-3-carboxylic acids with a known compound for specificity to the Na+-independent membrane transport system L. This research is crucial for understanding cellular uptake mechanisms and the inhibitory action on the cellular uptake of specific amino acids (Christensen et al., 1983).
Safety and Hazards
The compound has been classified under GHS07. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11/h8H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSYWHCOJRHWRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454256 |
Source


|
| Record name | Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94994-25-9 |
Source


|
| Record name | Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzene](/img/structure/B1353588.png)
![1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353591.png)


![ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1353598.png)


